molecular formula C9H14N2O2 B1654160 ethyl 2-methyl-2-(1H-imidazol-4-yl)propanoate CAS No. 21149-99-5

ethyl 2-methyl-2-(1H-imidazol-4-yl)propanoate

Cat. No.: B1654160
CAS No.: 21149-99-5
M. Wt: 182.22
InChI Key: HVFILKSYPCMSEL-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(1H-imidazol-4-yl)propanoate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms

Mechanism of Action

Target of Action

Ethyl 2-methyl-2-(1H-imidazol-4-yl)propanoate is a compound that contains an imidazole ring . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to form two equivalent tautomeric forms, which may contribute to its broad range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities . For example, some imidazole derivatives have been found to exhibit antioxidant potential, suggesting that they may interact with pathways involved in oxidative stress .

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents, which may influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

The chemical properties of imidazole derivatives, such as their solubility in water and other polar solvents, may influence their behavior in different environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-2-(1H-imidazol-4-yl)propanoate typically involves the reaction of 2-methylimidazole with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the carbon atom of the ethyl bromoacetate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(1H-imidazol-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and further substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Hydrolysis can be carried out using aqueous acids or bases.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Carboxylic acids and other substituted imidazole derivatives.

Scientific Research Applications

Ethyl 2-methyl-2-(1H-imidazol-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-4-methylimidazole: Similar structure but lacks the ester group.

    2-Methylimidazole: Lacks the ethyl ester group.

    Imidazole: The parent compound without any substituents.

Uniqueness

Ethyl 2-methyl-2-(1H-imidazol-4-yl)propanoate is unique due to the presence of both the ethyl ester and the 2-methyl substituent on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-13-8(12)9(2,3)7-5-10-6-11-7/h5-6H,4H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFILKSYPCMSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901272324
Record name Ethyl α,α-dimethyl-1H-imidazole-5-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21149-99-5
Record name Ethyl α,α-dimethyl-1H-imidazole-5-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21149-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α,α-dimethyl-1H-imidazole-5-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(1H-imidazol-4-yl)-2-methylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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